Dutogliptin Tartrate

Description

Properties

IUPAC Name |

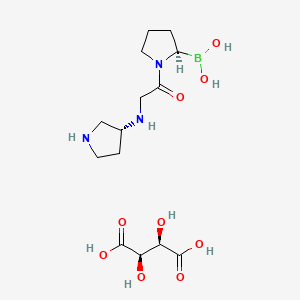

(2R,3R)-2,3-dihydroxybutanedioic acid;[(2R)-1-[2-[[(3R)-pyrrolidin-3-yl]amino]acetyl]pyrrolidin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BN3O3.C4H6O6/c15-10(7-13-8-3-4-12-6-8)14-5-1-2-9(14)11(16)17;5-1(3(7)8)2(6)4(9)10/h8-9,12-13,16-17H,1-7H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-,9+;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWHNLVZPGXBNS-MHDNXTQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)CNC2CCNC2)(O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@@H]1CCCN1C(=O)CN[C@@H]2CCNC2)(O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26BN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301008624 | |

| Record name | 2,3-Dihydroxybutanedioic acid--{1-[N-(pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890402-81-0 | |

| Record name | Dutogliptin tartrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890402810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxybutanedioic acid--{1-[N-(pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DUTOGLIPTIN TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79QH89EV9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Dutogliptin Tartrate in Cardiac Repair

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dutogliptin tartrate, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), is under investigation as a novel therapeutic agent to promote cardiac repair following ischemic injury, such as myocardial infarction (MI). This technical guide delineates the core mechanism of action of dutogliptin, focusing on its role in the potentiation of the stromal cell-derived factor-1α (SDF-1α)/CXCR4 signaling axis. By preventing the degradation of SDF-1α, dutogliptin enhances the mobilization and homing of endogenous stem and progenitor cells to the site of cardiac injury, thereby fostering tissue repair and regeneration. This document provides a comprehensive overview of the preclinical and clinical evidence, detailed experimental methodologies, and the underlying signaling pathways, offering a valuable resource for researchers and professionals in cardiovascular drug development.

Introduction

Cardiovascular diseases, particularly myocardial infarction, remain a leading cause of morbidity and mortality worldwide. The limited regenerative capacity of the adult mammalian heart often leads to the formation of non-contractile scar tissue, subsequent adverse ventricular remodeling, and the development of heart failure. Current therapeutic strategies primarily focus on restoring blood flow and managing symptoms but do not directly address the underlying loss of functional myocardium.

This compound emerges as a promising regenerative therapeutic by targeting the endogenous repair mechanisms of the heart. As a DPP-4 inhibitor, its primary pharmacological effect in the context of cardiac repair is the stabilization of SDF-1α, a key chemokine involved in stem cell trafficking. This guide will provide an in-depth exploration of the scientific rationale, experimental validation, and clinical evaluation of dutogliptin's mechanism of action in promoting cardiac repair.

The Core Mechanism of Action: Inhibition of DPP-4 and Potentiation of the SDF-1α/CXCR4 Axis

The central mechanism of dutogliptin in cardiac repair revolves around its ability to inhibit the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a transmembrane glycoprotein with exopeptidase activity, known to cleave and inactivate a variety of bioactive peptides, including the incretin hormone glucagon-like peptide-1 (GLP-1) and the chemokine SDF-1α.

Following a myocardial infarction, the ischemic cardiac tissue upregulates the expression of SDF-1α. This chemokine acts as a potent chemoattractant for circulating stem and progenitor cells that express its cognate receptor, CXCR4. These CXCR4-positive (CXCR4+) cells, which include hematopoietic stem cells, endothelial progenitor cells, and mesenchymal stem cells, are mobilized from the bone marrow and home to the site of injury, where they can contribute to tissue repair through various mechanisms, including differentiation into cardiac cell lineages, secretion of paracrine factors that promote angiogenesis and cell survival, and modulation of the inflammatory response.

However, the therapeutic potential of endogenous SDF-1α is limited by its rapid degradation by DPP-4. Dutogliptin, by inhibiting DPP-4, prevents the cleavage of SDF-1α, thereby increasing its local concentration and prolonging its activity in the ischemic myocardium. This enhanced SDF-1α signaling amplifies the recruitment of CXCR4+ progenitor cells to the damaged heart tissue, leading to improved cardiac repair and functional recovery.[1][2][3]

Preclinical studies have demonstrated that the combination of dutogliptin (or other DPP-4 inhibitors) with a granulocyte-colony stimulating factor (G-CSF), which mobilizes stem cells from the bone marrow, results in a synergistic improvement in cardiac function and survival after myocardial infarction in murine models.[4][5]

Signaling Pathway Diagram

Preclinical Evidence

The foundational evidence for the therapeutic potential of dutogliptin in cardiac repair comes from a series of preclinical studies in animal models of myocardial infarction. A pivotal study by Zaruba et al. (2009) demonstrated the synergistic effect of combining a DPP-4 inhibitor with G-CSF in a murine model of MI.[6]

Key Preclinical Findings

-

Improved Cardiac Function: The combination therapy of a DPP-4 inhibitor and G-CSF led to a significant improvement in left ventricular ejection fraction (LVEF) and fractional shortening (FS) compared to control groups.

-

Reduced Infarct Size and Adverse Remodeling: Histological analysis revealed a significant reduction in infarct size and attenuation of adverse left ventricular remodeling in animals receiving the combination treatment.[4]

-

Enhanced Stem Cell Homing: The study demonstrated increased homing of CXCR4+ stem cells to the ischemic myocardium in the treatment group, as assessed by flow cytometry and immunohistochemistry.[6]

-

Increased Survival: The combination therapy resulted in a significant improvement in survival rates post-myocardial infarction in the murine model.[4]

Preclinical Data Summary

| Parameter | Control (Saline) | G-CSF Alone | DPP-4 Inhibitor Alone | G-CSF + DPP-4 Inhibitor |

| Change in LVEF (%) | Decline | Modest Improvement | Modest Improvement | Significant Improvement |

| Infarct Size (%) | Large | Minor Reduction | Minor Reduction | Significant Reduction |

| CXCR4+ Cell Homing (cells/mm²) | Baseline | Increased | Increased | Synergistically Increased |

| Survival Rate (%) | Low | Moderately Increased | Moderately Increased | Significantly Increased |

| Note: This table represents a qualitative summary of findings from preclinical studies, such as Zaruba et al. (2009). Specific quantitative values are not provided as they vary across different studies and experimental conditions. |

Clinical Evidence: The REC-DUT-002 Trial

The promising preclinical results paved the way for clinical investigation of dutogliptin in patients with acute myocardial infarction. The REC-DUT-002 trial was a Phase 2, multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the safety, tolerability, and efficacy of dutogliptin in combination with filgrastim (G-CSF) in patients with ST-elevation myocardial infarction (STEMI) who had undergone successful percutaneous coronary intervention (PCI).[7][8]

REC-DUT-002 Trial Design and Endpoints

-

Population: Patients with STEMI and reduced left ventricular ejection fraction (LVEF ≤ 45%) after successful PCI.[8]

-

Intervention: Subcutaneous dutogliptin (60 mg twice daily for 14 days) and filgrastim (10 µg/kg daily for 5 days) or matching placebo.[7]

-

Primary Endpoint: Safety and tolerability of the combination therapy.[9]

-

Secondary Efficacy Endpoints: Change in cardiac function and structure assessed by cardiac magnetic resonance imaging (cMRI) from baseline to 90 days, including LVEF, left ventricular end-diastolic volume (LVEDV), and infarct size (measured as full-width at half-maximum late gadolinium enhancement [FWHM LGE] mass).[9][10]

REC-DUT-002 Trial Results

The trial was terminated early due to the COVID-19 pandemic. The results from the enrolled patients (n=47) showed that the combination treatment was well-tolerated with no significant difference in serious adverse events compared to placebo.[9]

While the primary efficacy endpoint of a statistically significant improvement in LVEF was not met in the smaller-than-planned sample size, the cMRI data suggested a trend towards a greater reduction in infarct size in the treatment group.[9]

| cMRI Parameter (Mean Change from Baseline to 90 Days) | Placebo Group | Dutogliptin + Filgrastim Group |

| Left Ventricular Ejection Fraction (LVEF) (%) | +5.7 | +5.9 |

| Left Ventricular End-Diastolic Volume (LVEDV) (mL) | +13.7 | +15.7 |

| Full-Width at Half-Maximum Late Gadolinium Enhancement (FWHM LGE) Mass (g) | -12.7 | -19.9 |

| Data from the REC-DUT-002 Trial[9] |

Based on the safety profile and the encouraging trend in infarct size reduction, a larger, adequately powered Phase 3 trial (HEAL-MI) has been planned to further evaluate the efficacy of dutogliptin and filgrastim in post-MI patients.[9]

Detailed Experimental Protocols

Preclinical Murine Model of Myocardial Infarction

A widely used and reproducible method for inducing myocardial infarction in mice is the permanent ligation of the left anterior descending (LAD) coronary artery.

Protocol:

-

Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1.5-2% for maintenance) or a combination of ketamine and xylazine.

-

Intubation and Ventilation: Intubate the mouse orotracheally and connect it to a small animal ventilator.

-

Thoracotomy: Make a small incision in the skin over the left side of the chest. Carefully dissect the pectoral muscles to expose the ribs.

-

LAD Ligation: Open the chest cavity between the third and fourth ribs to expose the heart. Identify the LAD artery and ligate it with a fine suture (e.g., 8-0 silk). Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.

-

Closure: Close the chest wall, muscle layers, and skin in separate layers.

-

Post-operative Care: Provide appropriate analgesia and monitor the animal for recovery.

Measurement of Infarct Size (TTC Staining)

Triphenyltetrazolium chloride (TTC) staining is a standard method to delineate the infarcted from the viable myocardium.

Protocol:

-

Heart Extraction: Euthanize the animal at the desired time point post-MI and excise the heart.

-

Slicing: Freeze the heart briefly and then slice it into uniform sections (e.g., 1-2 mm thick).

-

Incubation: Incubate the heart slices in a 1% TTC solution in phosphate-buffered saline (PBS) at 37°C for 20-30 minutes.

-

Imaging: Photograph the stained slices. The viable myocardium, containing active dehydrogenase enzymes, will stain red, while the infarcted tissue will remain pale.

-

Quantification: Use image analysis software to measure the area of the infarct and the total area of the left ventricle for each slice. The infarct size is then calculated as a percentage of the total left ventricular area.

Assessment of CXCR4+ Stem Cell Homing (Flow Cytometry)

Protocol:

-

Tissue Dissociation: Harvest the hearts at the specified time point, and mince the infarct and border zone regions. Digest the tissue with a cocktail of enzymes (e.g., collagenase and dispase) to obtain a single-cell suspension.

-

Cell Staining: Incubate the single-cell suspension with fluorescently labeled antibodies specific for cell surface markers, including CXCR4 and other stem/progenitor cell markers (e.g., c-Kit, Sca-1).

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Gate on the live cell population and then identify the percentage of CXCR4+ cells within the specific progenitor cell populations.

Cardiac MRI (cMRI) Protocol for Clinical Trials

Protocol:

-

Image Acquisition: Perform cMRI scans at baseline (within 72 hours post-PCI) and at the follow-up time point (e.g., 90 days) using a 1.5T or 3T scanner.

-

Sequences: Acquire cine images for the assessment of cardiac function and volumes. Perform late gadolinium enhancement (LGE) imaging 10-15 minutes after the administration of a gadolinium-based contrast agent to visualize the infarcted tissue.

-

Image Analysis: Analyze the images using dedicated software to quantify LVEF, LVEDV, and the mass of the infarcted tissue (LGE mass).

Logical and Experimental Workflow Diagrams

Experimental Workflow for Preclinical Evaluation

Logical Flow of Dutogliptin's Therapeutic Action

Conclusion and Future Directions

This compound, through its inhibition of DPP-4 and subsequent potentiation of the SDF-1α/CXCR4 signaling axis, represents a promising strategy for enhancing endogenous cardiac repair mechanisms following myocardial infarction. Preclinical studies have provided a strong rationale for its therapeutic potential, particularly in combination with G-CSF to maximize stem cell mobilization and homing. While the Phase 2 REC-DUT-002 trial did not meet its primary efficacy endpoint in a smaller than anticipated cohort, it demonstrated a favorable safety profile and encouraging signals of efficacy, warranting further investigation.

The upcoming Phase 3 HEAL-MI trial will be crucial in definitively determining the clinical benefit of this combination therapy in a larger patient population. Future research should also focus on elucidating the downstream signaling pathways activated by the SDF-1α/CXCR4 axis in the context of DPP-4 inhibition and exploring potential biomarkers to identify patients most likely to respond to this regenerative therapy. The continued investigation of dutogliptin holds the potential to shift the paradigm of post-MI care from symptom management to true cardiac regeneration.

References

- 1. Synergy between CD26/DPP-IV inhibition and G-CSF improves cardiac function after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetic Deletion or Pharmacological Inhibition of Dipeptidyl Peptidase-4 Improves Cardiovascular Outcomes After Myocardial Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CIPSM - Synergy between CD26/DPP-IV Inhibition and G-CSF Improves Cardiac Function after Acute Myocardial Infarction [cipsm.de]

- 4. Granulocyte colony-stimulating factor treatment plus dipeptidylpeptidase-IV inhibition augments myocardial regeneration in mice expressing cyclin D2 in adult cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glucagon.com [glucagon.com]

- 6. Infarct size after acute myocardial infarction measured by quantitative tomographic 99mTc sestamibi imaging predicts subsequent mortality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The impact of infarct size on regional and global left ventricular systolic function: a cardiac magnetic resonance imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dutogliptin in Combination with Filgrastim in Early Recovery Post-Myocardial Infarction—The REC-DUT-002 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biology of stem cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Dutogliptin Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of Dutogliptin Tartrate (formerly PHX-1149T), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor investigated for the treatment of type 2 diabetes mellitus (T2DM). This document synthesizes publicly available data on its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicology, presenting it in a format tailored for the scientific community.

Executive Summary

Dutogliptin is a small-molecule inhibitor of the DPP-4 enzyme, which plays a critical role in glucose homeostasis. By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), dutogliptin enhances the body's natural ability to control blood glucose levels.[1][2] Preclinical studies have demonstrated that dutogliptin potently inhibits DPP-4 and improves glucose regulation in animal models of T2DM.[3] Pharmacokinetic analyses in animals revealed a dose-dependent exposure profile.[3] Furthermore, toxicology studies in rats have established a No-Observed-Adverse-Effect Level (NOAEL), providing initial safety data to support clinical development.[4] This guide details the core preclinical findings and the experimental methodologies used to evaluate this class of compounds.

Mechanism of Action

Dutogliptin exerts its therapeutic effect by selectively inhibiting the serine protease DPP-4.[2] Under normal physiological conditions, DPP-4 rapidly inactivates the incretin hormones GLP-1 and GIP, which are released from the gut in response to food intake.[1] These hormones are crucial for glucose-dependent insulin secretion from pancreatic β-cells and the suppression of glucagon release from α-cells.

By inhibiting DPP-4, dutogliptin increases the circulating levels of active GLP-1 and GIP, thereby prolonging their glucoregulatory effects. This leads to enhanced insulin release and reduced glucagon levels in a glucose-dependent manner, resulting in improved glycemic control with a low risk of hypoglycemia.[1][5]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Dutogliptin, a dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety, tolerability, pharmacokinetics and pharmacodynamics of parenterally administered dutogliptin: A prospective dose‐escalating trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]

Dutogliptin Tartrate: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dutogliptin Tartrate is an investigational, orally bioavailable small molecule that functions as a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. As a member of the gliptin class, it is developed for the treatment of type 2 diabetes mellitus. The active moiety, Dutogliptin, is a boronic acid-based compound that irreversibly binds to DPP-4. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing the body's natural glucose-dependent insulin secretion and suppressing glucagon release. This document provides a detailed overview of the chemical properties, synthesis, mechanism of action, and analytical considerations for this compound.

Chemical and Physical Properties

This compound is the L-tartaric acid salt of Dutogliptin. The tartrate salt form enhances the water solubility of the active compound. Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;[(2R)-1-[2-[[(3R)-pyrrolidin-3-yl]amino]acetyl]pyrrolidin-2-yl]boronic acid | |

| Synonyms | PHX-1149, PHX1149T, 79QH89EV9M | |

| CAS Number | 890402-81-0 | |

| Molecular Formula | C₁₄H₂₆BN₃O₉ | |

| Molecular Weight | 391.18 g/mol | |

| Predicted Water Solubility | 6.93 mg/mL | |

| pKa (Strongest Acidic) | 8.63 (Predicted) | |

| pKa (Strongest Basic) | 10.1 (Predicted) | |

| Biological Half-Life | 10-13 hours |

Solubility

This compound is characterized as a water-soluble compound. A predicted aqueous solubility for the active moiety is 6.93 mg/mL. The tartrate salt form is specifically utilized to improve the solubility profile of the dutogliptin base.

Stability

Detailed public information on the stability of this compound under various pH and temperature conditions is limited. As a general practice for many pharmaceutical compounds, stability is a critical parameter determined during formulation development. For laboratory use, suppliers recommend storing the compound at room temperature. Boronic acid-containing compounds can be susceptible to degradation, and peptidomimetic structures can undergo hydrolysis, particularly at non-neutral pH and elevated temperatures. Therefore, storage in a dry, controlled environment is advisable.

Synthesis of this compound

The synthesis of this compound involves the coupling of two key pyrrolidine-based intermediates followed by salt formation. A representative synthetic approach is outlined below, based on available literature.

Synthesis Workflow Diagram

The overall synthesis can be visualized as a multi-step process beginning with the preparation of a key boronic acid intermediate.

Dutogliptin Tartrate: A Technical Review of its Influence on GLP-1 and SDF-1α Levels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dutogliptin Tartrate is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition forms the basis of its therapeutic potential, primarily through the modulation of two key signaling molecules: Glucagon-Like Peptide-1 (GLP-1) and Stromal Cell-Derived Factor-1α (SDF-1α). By preventing their degradation by DPP-4, Dutogliptin is expected to augment the downstream signaling pathways of these molecules, offering potential benefits in glycemic control and cardiovascular repair. This technical guide provides an in-depth analysis of the mechanism of action of Dutogliptin, its effects on GLP-1 and SDF-1α, and the experimental methodologies used to quantify these effects, based on available data for the DPP-4 inhibitor class.

Introduction: The Role of DPP-4 Inhibition

Dipeptidyl peptidase-4 is a ubiquitous enzyme that plays a crucial role in inactivating a variety of bioactive peptides, including the incretin hormone GLP-1 and the chemokine SDF-1α.[1][2] The therapeutic strategy of DPP-4 inhibition, therefore, is to prolong the activity of these endogenous peptides, leading to enhanced physiological effects. This compound, as a member of the "gliptin" class of drugs, is designed to selectively and potently inhibit DPP-4.[3][4] While extensive clinical trials have been conducted on Dutogliptin, particularly focusing on its pharmacokinetic profile and cardiovascular outcomes, specific quantitative data on its direct impact on GLP-1 and SDF-1α plasma concentrations are not widely available in published literature.[3][4][5] Therefore, this guide will also draw upon data from other well-studied DPP-4 inhibitors to illustrate the expected class-wide effects.

Mechanism of Action: The GLP-1 and SDF-1α Pathways

Dutogliptin's primary mechanism of action is the competitive and reversible inhibition of the DPP-4 enzyme. This action directly influences the circulating levels of active GLP-1 and SDF-1α.

The GLP-1 Pathway and Glycemic Control

GLP-1 is an incretin hormone released from the gut in response to food intake. It plays a pivotal role in glucose homeostasis through several mechanisms. However, its half-life is very short due to rapid inactivation by DPP-4.[6] By inhibiting DPP-4, Dutogliptin is expected to increase the concentration of active GLP-1, leading to:

-

Enhanced Glucose-Dependent Insulin Secretion: Increased GLP-1 levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.[7]

-

Suppressed Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose levels.[7]

-

Delayed Gastric Emptying: GLP-1 slows the rate at which food leaves the stomach, which helps to reduce postprandial glucose excursions.

-

Increased Satiety: By acting on the central nervous system, GLP-1 promotes a feeling of fullness, which can contribute to weight management.

References

- 1. Frontiers | The Effects of DPP-4 Inhibitors, GLP-1RAs, and SGLT-2/1 Inhibitors on Heart Failure Outcomes in Diabetic Patients With and Without Heart Failure History: Insights From CVOTs and Drug Mechanism [frontiersin.org]

- 2. The Effects of DPP-4 Inhibitors, GLP-1RAs, and SGLT-2/1 Inhibitors on Heart Failure Outcomes in Diabetic Patients With and Without Heart Failure History: Insights From CVOTs and Drug Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Safety, tolerability, pharmacokinetics and pharmacodynamics of parenterally administered dutogliptin: A prospective dose‐escalating trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recardio and FDA Reach Agreement on Pivotal Phase 3 Trial Design - BioSpace [biospace.com]

- 6. Preclinical and Clinical Data on Extraglycemic Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Investigating the In Vivo Pharmacokinetics of Dutogliptin Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of Dutogliptin Tartrate, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The information presented herein is intended to support research, development, and clinical understanding of this compound.

Introduction to this compound

This compound is a competitive, reversible inhibitor of the DPP-4 enzyme.[1] This enzyme is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP-4, Dutogliptin increases the circulating levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes mellitus.[2][3][4]

Pharmacokinetic Profile

The pharmacokinetic profile of Dutogliptin has been characterized in both human and preclinical species. The primary route of administration investigated is oral, although parenteral (intravenous and subcutaneous) administration has also been studied.[5]

Human Pharmacokinetics

A population pharmacokinetic analysis based on data from 561 healthy subjects and patients with type 2 diabetes mellitus revealed that the plasma concentrations of dutogliptin were best described by a two-compartment model with a first-order absorption rate constant and a lag time.[6]

Table 1: Key Pharmacokinetic Parameters of Dutogliptin in Humans (Oral Administration)

| Parameter | Value | Reference |

| Apparent Clearance (CL/F) | 176 L/h | [6] |

| Terminal Elimination Half-life (t½) | 12.2 hours | [6] |

| Subcutaneous Bioavailability | ~100% | [5] |

A study evaluating the co-administration of dutogliptin and metformin showed no significant pharmacokinetic interactions between the two drugs.[7] Specifically, the geometric mean ratio (GMR) for the area under the plasma concentration-time curve (AUC) of dutogliptin with and without metformin was 0.91, and the GMR for the maximum plasma concentration (Cmax) was 0.95.[7]

In a prospective, dose-escalating trial in healthy male volunteers, Dutogliptin was administered in single subcutaneous doses of 30, 60, 90, and 120 mg, and as a single intravenous dose of 30 mg.[5] Multiple-dose cohorts received 60, 90, or 120 mg subcutaneously once daily for seven consecutive days.[5] The study found that subcutaneous administration resulted in approximately 100% bioavailability.[5] Multiple daily injections did not lead to drug accumulation, with accumulation ratios based on AUC from 0 to 24 hours ranging from 0.90 to 1.03.[5]

Table 2: Summary of Pharmacokinetic Parameters from a Parenteral Dose-Escalation Study in Healthy Males

| Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) |

| 30 mg IV | Data not specified | Data not specified | Data not specified |

| 30 mg SC | Data not specified | Data not specified | Data not specified |

| 60 mg SC | Data not specified | Data not specified | Data not specified |

| 90 mg SC | Data not specified | Data not specified | Data not specified |

| 120 mg SC | Data not specified | Data not specified | Data not specified |

Specific Cmax, Tmax, and AUC values were determined but are not detailed in the provided search results.

The apparent clearance of Dutogliptin is influenced by renal function. In patients with mild and moderate renal impairment, the typical apparent clearance values were 121 L/h and 79 L/h, respectively.[6] This suggests that dose adjustments may be necessary for patients with moderate renal impairment, with a proposed reduction from 400 mg to 200 mg daily.[6]

Preclinical Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound in preclinical animal models (e.g., rats, dogs, monkeys) are not extensively available in the public domain. However, studies on other DPP-4 inhibitors provide a general framework for the expected preclinical pharmacokinetic profiles of this drug class. For instance, studies with other gliptins have shown rapid absorption and good bioavailability in species such as rats, dogs, and monkeys. Plasma clearance and elimination half-life can vary significantly between species.

It is a critical aspect of drug development to characterize the pharmacokinetic profile in multiple preclinical species to support safety assessment and to inform human dose predictions.

Metabolism and Excretion

The metabolic pathways and excretion routes of Dutogliptin have not been fully detailed in the available literature. For other DPP-4 inhibitors, both metabolism and renal excretion contribute to their overall elimination. For example, some gliptins undergo hepatic metabolism, leading to the formation of active or inactive metabolites, while others are primarily excreted unchanged in the urine.[4] Given that Dutogliptin's clearance is affected by renal impairment, it is likely that renal excretion is a significant route of elimination for the parent drug and/or its metabolites.[6]

Experimental Protocols

Bioanalytical Method for Dutogliptin Quantification

The concentration of Dutogliptin in plasma samples is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]

-

Sample Preparation: Plasma samples are extracted using a protein precipitation method, often with a mixture of acetonitrile, methanol, and formic acid.[5] An internal standard, such as a deuterated version of the drug (d6-dutogliptin), is added prior to extraction to ensure accuracy and precision.[5]

-

Chromatographic Separation: The extracted samples are injected onto a reverse-phase HPLC column for separation of the analyte from endogenous plasma components.

-

Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for quantification.

-

Calibration: A calibration curve is generated using standards of known concentrations, typically in the range of 1.00 to 1000 ng/mL.[5]

In Vivo Pharmacokinetic Study Design (Clinical)

A typical clinical pharmacokinetic study for a drug like Dutogliptin would involve the following steps:

-

Subject Recruitment: Healthy volunteers or patients with the target disease (e.g., type 2 diabetes) are recruited.

-

Dosing: A single or multiple doses of this compound are administered.

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of Dutogliptin are measured using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and half-life using non-compartmental or compartmental analysis.[5]

Signaling Pathways and Experimental Workflows

Dutogliptin Mechanism of Action: DPP-4 Inhibition

The following diagram illustrates the signaling pathway affected by Dutogliptin.

Caption: Mechanism of action of this compound.

Experimental Workflow for a Clinical Pharmacokinetic Study

The following diagram outlines a typical workflow for a clinical pharmacokinetic study of an oral drug like Dutogliptin.

Caption: Workflow of a clinical pharmacokinetic study.

Conclusion

This compound exhibits a pharmacokinetic profile suitable for once-daily oral administration. Its clearance is influenced by renal function, necessitating dose adjustments in patients with moderate renal impairment. While human pharmacokinetic data are reasonably well-characterized, detailed public information on its preclinical pharmacokinetics and metabolic fate is limited. Further research in these areas would provide a more complete understanding of the disposition of this DPP-4 inhibitor. The experimental protocols and methodologies described in this guide provide a framework for conducting and interpreting in vivo pharmacokinetic studies of this compound and similar compounds.

References

- 1. Enterohepatic circulation of glucuronide metabolites of drugs in dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. repository.niddk.nih.gov [repository.niddk.nih.gov]

- 4. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]

Dutogliptin Tartrate: A Deep Dive into a Selective DPP-4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dutogliptin Tartrate is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that was under development for the treatment of type 2 diabetes mellitus and later investigated for its potential role in cardiovascular disease. By prolonging the action of incretin hormones, Dutogliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy, with a focus on quantitative data and detailed experimental methodologies.

Introduction

Dipeptidyl peptidase-4 is a serine protease that plays a critical role in glucose homeostasis through the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, which in turn stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells in a glucose-dependent manner. This mechanism of action offers a therapeutic approach to managing type 2 diabetes with a low risk of hypoglycemia.

Mechanism of Action

This compound is a competitive inhibitor of the DPP-4 enzyme. The inhibition of DPP-4 prevents the cleavage of GLP-1 and GIP, leading to prolonged activation of their respective receptors. This results in a cascade of downstream signaling events within the pancreatic islet cells, ultimately leading to improved glycemic control.

Signaling Pathway of DPP-4 Inhibition by Dutogliptin

Caption: Mechanism of action of this compound.

Preclinical Pharmacology

Detailed preclinical data, including specific IC50 values for Dutogliptin against DPP-4 and other dipeptidyl peptidases, were not available in the public domain at the time of this review. The following represents a typical experimental protocol for assessing DPP-4 inhibition.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant human DPP-4 enzyme.

Materials:

-

Recombinant human DPP-4 enzyme

-

This compound

-

DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin [AMC])

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound solutions.

-

Add the recombinant human DPP-4 enzyme to each well and incubate for a pre-determined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.

-

Monitor the fluorescence intensity (Excitation/Emission wavelengths specific for the chosen substrate, e.g., 360/460 nm for AMC) over time using a fluorometric plate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Pharmacokinetics

A population pharmacokinetic analysis of Dutogliptin was conducted based on data from 561 healthy subjects and patients with type 2 diabetes mellitus from Phase I and II studies.[1]

Pharmacokinetic Parameters of Dutogliptin

| Parameter | Value | Population | Reference |

| Apparent Clearance (CL/F) | 176 L/h | Healthy subjects and patients with T2DM | [1] |

| 121 L/h | Patients with mild renal impairment | [1] | |

| 79 L/h | Patients with moderate renal impairment | [1] | |

| Terminal Elimination Half-life (t½) | 12.2 hours | Healthy subjects and patients with T2DM | [1] |

| Subcutaneous Bioavailability | ~100% | Healthy male subjects | [2][3] |

| Accumulation Ratios (AUC0-24h) | 0.90 to 1.03 | Healthy male subjects (multiple daily injections) | [3] |

Experimental Protocol: Population Pharmacokinetic Analysis

Objective: To characterize the pharmacokinetics of Dutogliptin and identify sources of variability.

Methodology:

-

Study Population: 561 healthy subjects and patients with type 2 diabetes mellitus from Phase I and II clinical trials.[1]

-

Data Collection: Plasma concentrations of Dutogliptin were collected at various time points following administration.

-

Modeling Approach: A non-linear mixed-effect modeling approach was used to analyze the data.[1] Plasma concentrations were best fitted with a two-compartment model with a first-order rate constant of absorption (Ka) and a lag time.[1]

-

Covariate Analysis: The effects of extrinsic (e.g., formulations, food effect, drug-drug interactions with metformin) and intrinsic (e.g., demographics, renal function, disease status) factors on the pharmacokinetic parameters were evaluated.[1]

Pharmacodynamics

The pharmacodynamic effect of Dutogliptin is characterized by the dose-dependent inhibition of plasma DPP-4 activity.

DPP-4 Inhibition

| Dose | DPP-4 Inhibition | Population | Reference |

| 400 mg (once daily, 12 weeks) | 80% (trough ex vivo) | Patients with T2DM | [4] |

| 200 mg (once daily, 12 weeks) | 70% (trough ex vivo) | Patients with T2DM | [4] |

| ≥60 mg (subcutaneous) | >90% (maximum) | Healthy male subjects | [2][3] |

| 120 mg (multiple subcutaneous doses) | >86% (over 24 hours) | Healthy male subjects | [2][3] |

Clinical Efficacy

Phase II Clinical Trial in Type 2 Diabetes Mellitus (NCT00558959)

A 12-week, multicenter, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and tolerability of Dutogliptin in 423 patients with type 2 diabetes who had suboptimal metabolic control on background medication (metformin, a thiazolidinedione, or both).[4]

Efficacy Results (12 weeks, Placebo-Corrected)

| Parameter | Dutogliptin 200 mg | Dutogliptin 400 mg | p-value (vs. Placebo) | Reference |

| Change in HbA1c (%) | -0.35 | -0.52 | 0.006 | [4] |

| Change in Fasting Plasma Glucose (mmol/L) | -0.88 | -1.00 | 0.003 | [4] |

| Change in Postprandial Glucose AUC (0-2h) (mmol/l/h) | -1.63 | -2.58 | 0.032 | [4] |

Phase II Clinical Trial in Myocardial Infarction (REC-DUT-002)

A Phase II trial investigated the safety and efficacy of Dutogliptin in combination with filgrastim in patients with ST-elevation myocardial infarction (STEMI).[5][6] The trial was terminated early due to the COVID-19 pandemic, and the results did not show a statistically significant difference in the primary efficacy endpoints between the treatment and placebo groups.[6]

Experimental Workflows

Workflow for a Phase II Efficacy and Safety Trial

Caption: Generalized workflow for a Phase II clinical trial.

Conclusion

This compound demonstrated efficacy in improving glycemic control in patients with type 2 diabetes through its selective inhibition of the DPP-4 enzyme. Its pharmacokinetic profile supports once-daily dosing, with dose adjustments required for patients with moderate renal impairment. While its development for type 2 diabetes did not proceed to market, further research has explored its potential in other therapeutic areas such as cardiovascular disease. This guide provides a summary of the key technical data and methodologies associated with the investigation of this compound.

References

- 1. The Emerging Role of Dual GLP-1 and GIP Receptor Agonists in Glycemic Management and Cardiovascular Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dutogliptin in Combination with Filgrastim in Early Recovery Post-Myocardial Infarction—The REC-DUT-002 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of Dutogliptin in Combination With Filgrastim in Post-Myocardial Infarction | Clinical Research Trial Listing [centerwatch.com]

- 6. Dutogliptin, a selective DPP4 inhibitor, improves glycaemic control in patients with type 2 diabetes: a 12-week, double-blind, randomized, placebo-controlled, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Clinical Trial Results for Dutogliptin Tartrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-phase clinical trial results for Dutogliptin Tartrate, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The focus is on its development for cardiovascular indications, specifically in the context of acute myocardial infarction. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathway and trial workflows.

Introduction to Dutogliptin and its Mechanism of Action

Dutogliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). In the context of cardiovascular disease, its mechanism of action centers on the prevention of the degradation of Stromal Cell-Derived Factor-1α (SDF-1α). SDF-1α is a critical chemokine that plays a key role in the homing of stem cells to injured tissues, such as the myocardium following a heart attack. By inhibiting DPP-4, dutogliptin increases the bioavailability of active SDF-1α, which in turn is hypothesized to enhance the recruitment of endogenous stem cells to the site of cardiac injury, thereby promoting tissue repair and regeneration.[1][2][3][4][5] Preclinical studies have suggested that this mechanism, particularly when combined with a granulocyte-colony stimulating factor (G-CSF) to mobilize stem cells, could lead to improved cardiac function and survival after myocardial infarction.[4][5]

Visualizing the Signaling Pathway

The proposed mechanism of action for dutogliptin in cardiac repair is depicted in the following signaling pathway diagram.

Caption: Proposed mechanism of action of Dutogliptin in cardiac repair.

Phase 1 Clinical Trial in Healthy Volunteers

A prospective, open-label, dose-escalating Phase 1 trial was conducted to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of parenterally administered dutogliptin.[6][7]

Experimental Protocol

-

Study Design: The trial consisted of two parts. Part A was a single ascending dose (SAD) study, while Part B was a multiple ascending dose (MAD) study.[6]

-

Participants: 40 healthy male volunteers aged between 18 and 35 years were enrolled.[6]

-

Dosing Regimen:

-

Pharmacokinetic and Pharmacodynamic Assessments: Blood samples were collected at various time points to determine dutogliptin plasma concentrations and to measure DPP-4 activity. A commercially available enzyme-linked immunosorbent assay (ELISA) was used for the determination of DPP-IV activity.[7]

Data Presentation

Table 1: Summary of Pharmacokinetic and Pharmacodynamic Findings from the Phase 1 Trial

| Parameter | Result | Citation |

| Safety and Tolerability | ||

| Serious Adverse Events | None reported. | [6][7] |

| Most Common Adverse Events | Mild local injection site reactions not requiring intervention (96% of related AEs). | [6][7] |

| Pharmacokinetics | ||

| Subcutaneous Bioavailability | Approximately 100%. | [6][7] |

| Accumulation Ratio (AUC0-24h) | 0.90 to 1.03, indicating no drug accumulation with multiple daily doses. | [6][7] |

| Population PK Model | Two-compartment model with first-order absorption. | [3] |

| Apparent Clearance (CL/F) | 176 L/h. | [3] |

| Terminal Elimination Half-life | 12.2 hours. | [3] |

| Pharmacodynamics | ||

| Maximum DPP-IV Inhibition | >90% with doses ≥60 mg. | [6][7] |

| 24-hour DPP-IV Inhibition | >86% after multiple doses of 120 mg. | [6][7] |

Phase 2 Clinical Trial (REC-DUT-002)

The REC-DUT-002 trial was a Phase 2, multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the safety and efficacy of dutogliptin in combination with filgrastim in patients who had experienced a ST-elevation myocardial infarction (STEMI).[4][5][8][9] The trial was terminated early due to the SARS-CoV-2 pandemic, with 47 out of a planned 110 subjects randomized.[4][8][9]

Experimental Protocol

-

Study Design: Patients were randomized to receive either the active treatment or a matching placebo.[4][8][9]

-

Participants: 47 patients (mean age 56.1 ± 10.7 years, 29% female) with STEMI, a reduced left ventricular ejection fraction (LVEF ≤ 45%), and who had undergone successful percutaneous coronary intervention (PCI) were included.[4][8][9]

-

Dosing Regimen:

-

Efficacy Assessment: The primary efficacy endpoint was the change in LVEF from baseline to 90 days, assessed by cardiac magnetic resonance imaging (cMRI).[4][5]

-

Cardiac MRI Protocol: cMRI scans were performed within 72 hours post-PCI and repeated after 3 months. Standard protocols were used to assess cardiac function and structure, including late gadolinium enhancement (LGE) to evaluate infarct size.[8][11]

Visualizing the Experimental Workflow

The workflow for the REC-DUT-002 trial is outlined in the diagram below.

Caption: Workflow of the REC-DUT-002 Phase 2 clinical trial.

Data Presentation

Table 2: Baseline Characteristics of Patients in the REC-DUT-002 Trial

| Characteristic | Dutogliptin + Filgrastim (n=25) | Placebo (n=22) |

| Age (years), mean ± SD | 55.4 ± 11.8 | 56.9 ± 9.6 |

| Female, n (%) | 7 (28) | 7 (32) |

| Body Mass Index ( kg/m ²), mean ± SD | 27.6 ± 4.1 | 28.5 ± 3.8 |

| Hypertension, n (%) | 11 (44) | 12 (55) |

| Diabetes Mellitus, n (%) | 3 (12) | 2 (9) |

| Current Smoker, n (%) | 14 (56) | 12 (55) |

| Baseline LVEF (%), mean ± SD | 38.9 ± 5.6 | 39.3 ± 5.3 |

| Data extracted from the publication by von Lewinski et al. (2022).[8] |

Table 3: Efficacy Outcomes from the REC-DUT-002 Trial (Change from Baseline to 90 Days)

| cMRI Parameter | Dutogliptin + Filgrastim | Placebo | p-value |

| Left Ventricular Function & Structure | |||

| LVEF (%), mean change ± SD | +5.9 ± 8.9 | +5.7 ± 7.8 | NS |

| LV End-Diastolic Volume (mL), mean change ± SD | +15.7 ± 28.1 | +13.7 ± 27.5 | NS |

| Infarct Size | |||

| FWHM LGE Mass (g), mean change ± SD | -19.9 | -12.7 | 0.23 |

| LVEF: Left Ventricular Ejection Fraction; LV: Left Ventricular; FWHM LGE: Full-Width at Half-Maximum Late Gadolinium Enhancement; NS: Not Significant. Data extracted from the publication by von Lewinski et al. (2022).[4][8][9] |

Summary and Future Directions

The early-phase clinical trials of dutogliptin for cardiovascular applications have established a favorable safety and tolerability profile for the parenterally administered formulation.[6][7] The Phase 1 study demonstrated excellent subcutaneous bioavailability and dose-dependent DPP-4 inhibition.[6][7]

The Phase 2 REC-DUT-002 trial, although underpowered due to early termination, did not show a statistically significant improvement in the primary endpoint of LVEF change.[4][8][9] However, a trend towards a greater reduction in infarct size was observed in the treatment group, which may suggest a potential beneficial effect on myocardial tissue health.[4][8][9] These findings, coupled with the acceptable safety profile, have supported the progression of dutogliptin to a larger, adequately powered pivotal outcome trial.[4][8][9] Future research will be crucial to definitively determine the clinical efficacy of this therapeutic strategy in improving outcomes for patients following acute myocardial infarction.

References

- 1. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dipeptidyl Peptidase-4 Regulation of SDF-1/CXCR4 Axis: Implications for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Population pharmacokinetic analysis of dutogliptin, a selective dipeptidyl peptidase-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. “Protocol for a phase 2, randomized, double-blind, placebo-controlled, safety and efficacy study of dutogliptin in combination with filgrastim in early recovery post-myocardial infarction”: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Safety, tolerability, pharmacokinetics and pharmacodynamics of parenterally administered dutogliptin: A prospective dose‐escalating trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Dutogliptin in Combination with Filgrastim in Early Recovery Post-Myocardial Infarction—The REC-DUT-002 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cardiac MRI Endpoints in Myocardial Infarction Experimental and Clinical Trials: JACC Scientific Expert Panel - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dutogliptin Tartrate in Stem Cell Mobilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the role of dutogliptin tartrate, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in the mobilization of stem cells. This compound, in combination with granulocyte-colony stimulating factor (G-CSF), has emerged as a promising therapeutic strategy to enhance the body's endogenous repair mechanisms, particularly in the context of ischemic tissue damage such as myocardial infarction. This document details the underlying signaling pathways, summarizes key quantitative data from clinical research, and provides comprehensive experimental protocols for preclinical and clinical investigation. The information is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and regenerative medicine.

Introduction

Stem cell-based therapies hold immense promise for repairing and regenerating damaged tissues. A key challenge in this field is the efficient mobilization of stem cells from the bone marrow and their targeted homing to the site of injury. This compound, a second-generation DPP-4 inhibitor, has been investigated for its potential to enhance this process. This guide explores the scientific basis for using dutogliptin in stem cell mobilization and provides the necessary technical information for its study and application.

The SDF-1α/CXCR4 Signaling Pathway: The Core Mechanism

The mobilization and homing of hematopoietic stem and progenitor cells (HSPCs) are primarily regulated by the interaction between stromal cell-derived factor-1α (SDF-1α, also known as CXCL12) and its cognate receptor, CXCR4, which is expressed on the surface of HSPCs.[1][2]

Dipeptidyl peptidase-4 (DPP-4, also known as CD26) is a ubiquitous enzyme that cleaves and inactivates SDF-1α.[3][4] By inhibiting DPP-4, dutogliptin prevents the degradation of SDF-1α, thereby increasing its bioavailability.[5][6] This enhanced SDF-1α signaling promotes the migration and homing of CXCR4-expressing stem cells to tissues with high concentrations of SDF-1α, such as ischemic myocardium.[7][8]

The combination of G-CSF, which stimulates the release of HSPCs from the bone marrow, with a DPP-4 inhibitor like dutogliptin creates a synergistic effect, leading to a sustained increase in circulating stem cells and their enhanced recruitment to injured tissues.[3][4][9]

Quantitative Data from Clinical Research

The REC-DUT-002 trial was a phase 2, multicenter, double-blind, placebo-controlled study that evaluated the safety, tolerability, and efficacy of dutogliptin in combination with filgrastim (G-CSF) in patients with ST-elevation Myocardial Infarction (STEMI).[2][10][11]

| Parameter | Dutogliptin + Filgrastim Group | Placebo Group | p-value | Citation |

| Change in Left Ventricular End-Diastolic Volume (mL) | +15.7 | +13.7 | NS | [2][10][11] |

| Change in Left Ventricular Ejection Fraction (%) | +5.9 | +5.7 | NS | [2][10][11] |

| Change in Full-Width at Half-Maximum Late Gadolinium Enhancement (FWHM LGE) Mass (g) | -19.9 | -12.7 | 0.23 | [2][10][11] |

NS: Not Statistically Significant

While the primary efficacy endpoints for cardiac function did not show a statistically significant difference in this phase 2 trial, a notable trend towards improvement in cardiac tissue health (reduced scar mass) was observed in the treatment group.[2][10][11] The treatment was well-tolerated, with no significant safety issues detected.[2][10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of dutogliptin and stem cell mobilization.

Murine Model of Myocardial Infarction (MI)

A common preclinical model to study the effects of dutogliptin on cardiac repair is the permanent ligation of the left anterior descending (LAD) coronary artery in mice.[7][12]

Protocol:

-

Anesthesia: Anesthetize the mouse with isoflurane (2%) or pentobarbital (50 mg/kg, IP).[7][12]

-

Surgical Preparation: Shave the ventral neck and left parasternal region and disinfect with povidone-iodine followed by 70% ethanol.[7]

-

Intubation: Position the mouse supine on a heating pad. Perform endotracheal intubation and connect the mouse to a small rodent ventilator.[3][7]

-

Thoracotomy: Perform a left thoracotomy to expose the heart.[7]

-

LAD Ligation: Use an 8-0 silk suture to ligate the LAD coronary artery. Successful ligation is confirmed by blanching of the anterior ventricular wall and changes in the ECG.[7][12]

-

Closure: Close the chest in layers.[7]

-

Post-operative Care: Wean the mouse from the ventilator and provide appropriate analgesia.[3]

Drug Administration in Murine Model

Protocol:

-

G-CSF: Administer G-CSF at a dose of 100 µg/kg/day via intraperitoneal (ip) injection for 7 days post-MI.[13]

-

DPP-4 Inhibitor (e.g., Diprotin A, a research-grade inhibitor): Administer in combination with G-CSF. The specific dosage and route for dutogliptin in preclinical models would need to be optimized based on pharmacokinetic and pharmacodynamic studies. For reference, the CXCR4 antagonist AMD3100 has been used at 1.25 mg/kg ip.[13]

In Vitro Stem Cell Migration (Chemotaxis) Assay

This assay evaluates the ability of stem cells to migrate towards an SDF-1α gradient.

Protocol:

-

Cell Preparation: Isolate hematopoietic stem cells (e.g., CD133+ or c-kit+ cells) from bone marrow or peripheral blood.[14][15]

-

Transwell System: Use a Boyden chamber or a similar transwell system with a porous membrane.[14][16]

-

Chemoattractant: Add SDF-1α to the lower chamber of the transwell system.[14]

-

Cell Seeding: Seed the isolated stem cells in the upper chamber.

-

Incubation: Incubate the system to allow for cell migration.

-

Quantification: After incubation, count the number of cells that have migrated to the lower side of the membrane.[16]

-

DPP-4 Inhibition: To test the effect of dutogliptin, pre-incubate SDF-1α with DPP-4 enzyme in the presence and absence of dutogliptin before adding it to the lower chamber.

Flow Cytometry for Stem Cell Enumeration

Flow cytometry is used to identify and quantify specific stem cell populations in peripheral blood or tissue.

Protocol:

-

Sample Collection: Collect peripheral blood or bone marrow from the experimental animals.

-

Cell Staining: Stain the cells with fluorescently labeled antibodies against specific cell surface markers, such as CD34, CD45, and CXCR4.[13]

-

Data Acquisition: Acquire data on a flow cytometer.

-

Gating Strategy: Use a sequential gating strategy to identify the population of interest (e.g., viable CD45+/CD34+/CXCR4+ cells).[13]

Measurement of SDF-1α Levels

Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying SDF-1α levels in plasma or serum.[17][18]

Protocol:

-

Sample Preparation: Collect blood samples and prepare plasma or serum.

-

ELISA Kit: Use a commercially available mouse SDF-1α ELISA kit.[17][18]

-

Assay Procedure: Follow the manufacturer's instructions for the ELISA procedure, which typically involves incubation with capture and detection antibodies, followed by a substrate reaction.

-

Data Analysis: Measure the absorbance and calculate the concentration of SDF-1α based on a standard curve.

DPP-4 Activity Assay

This assay measures the enzymatic activity of DPP-4 in tissue lysates or plasma.

Protocol:

-

Sample Preparation: Prepare tissue homogenates or plasma samples.[19]

-

Fluorometric Substrate: Use a fluorometric substrate for DPP-4, such as H-Gly-Pro-AMC.[19]

-

Reaction: Incubate the sample with the substrate. DPP-4 in the sample will cleave the substrate, releasing a fluorescent product.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).[19]

-

Inhibitor Control: To confirm DPP-4 specific activity, run parallel reactions with a known DPP-4 inhibitor.[20]

Histological Analysis of Cardiac Remodeling

Histological analysis is used to assess changes in the heart tissue after MI.

Protocol:

-

Tissue Harvest and Fixation: Euthanize the mice and perfuse the hearts. Fix the hearts in 10% buffered formalin and embed in paraffin.[12]

-

Sectioning: Cut sections of the heart tissue.

-

Staining:

-

Image Analysis: Use microscopy and image analysis software to quantify infarct size, wall thickness, and collagen deposition.[5]

Echocardiographic Assessment of Cardiac Function in Mice

Echocardiography is a non-invasive method to assess cardiac function in live animals.[5][6][10]

Protocol:

-

Anesthesia: Lightly anesthetize the mouse.[6]

-

Imaging: Use a high-frequency ultrasound system designed for small animals. Obtain parasternal long-axis and short-axis views of the heart.[5][21]

-

Measurements:

-

Data Analysis: Calculate functional parameters such as fractional shortening (FS) and ejection fraction (EF).[6]

Conclusion

This compound, through its inhibition of DPP-4, plays a significant role in enhancing the SDF-1α/CXCR4 signaling axis, which is crucial for stem cell mobilization and homing. The synergistic approach of combining dutogliptin with G-CSF presents a promising, minimally invasive strategy for regenerative medicine, particularly in the context of cardiovascular diseases. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and optimize this therapeutic approach. While clinical trials are ongoing to fully elucidate the therapeutic benefits, the preclinical evidence strongly supports the continued exploration of dutogliptin as a key component in stem cell-based regenerative strategies.

References

- 1. Systematic Characterization of Myocardial Inflammation, Repair, and Remodeling in a Mouse Model of Reperfused Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elkbiotech.com [elkbiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. Synergy between CD26/DPP-IV inhibition and G-CSF improves cardiac function after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New strategies for echocardiographic evaluation of left ventricular function in a mouse model of long-term myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. mmpc.org [mmpc.org]

- 8. “Protocol for a phase 2, randomized, double-blind, placebo-controlled, safety and efficacy study of dutogliptin in combination with filgrastim in early recovery post-myocardial infarction”: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CIPSM - Synergy between CD26/DPP-IV Inhibition and G-CSF Improves Cardiac Function after Acute Myocardial Infarction [cipsm.de]

- 10. mdpi.com [mdpi.com]

- 11. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LAD-Ligation: A Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. glucagon.com [glucagon.com]

- 14. researchgate.net [researchgate.net]

- 15. pjps.pk [pjps.pk]

- 16. researchgate.net [researchgate.net]

- 17. Mouse SDF-1 α / CXCL12 α ELISA Kit for serum, plasma and cell culture supernatant [sigmaaldrich.cn]

- 18. Mouse SDF-1 alpha/CXCL12 ELISA Kit (EMCXCL12) - Invitrogen [thermofisher.com]

- 19. abcam.cn [abcam.cn]

- 20. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. New Strategies for Echocardiographic Evaluation of Left Ventricular Function in a Mouse Model of Long-Term Myocardial Infarction | PLOS One [journals.plos.org]

Beyond Glycemic Control: A Technical Guide to the Therapeutic Potential of Dutogliptin Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dutogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, has been primarily investigated for its role in managing type 2 diabetes. However, a growing body of preclinical and clinical evidence suggests its therapeutic potential extends significantly beyond glycemic control. This technical guide synthesizes the current understanding of Dutogliptin's effects in non-diabetic contexts, with a primary focus on its promising role in cardioprotection following myocardial infarction. Additionally, we explore the potential neuroprotective and anti-inflammatory properties of this molecule, drawing from both direct evidence and the broader class effects of DPP-4 inhibitors. This document provides an in-depth overview of the key experimental findings, detailed methodologies, and the underlying signaling pathways, offering a valuable resource for researchers and drug development professionals exploring new therapeutic avenues for Dutogliptin Tartrate.

Cardioprotective Effects of Dutogliptin

The most significant evidence for Dutogliptin's therapeutic potential beyond diabetes lies in its ability to protect the heart, particularly in the context of acute myocardial infarction (AMI). The primary mechanism is attributed to its role in the SDF-1α/CXCR4 signaling axis, which is crucial for cardiac repair.

Preclinical Evidence

Preclinical studies in murine models of myocardial infarction have demonstrated that the combination of Dutogliptin and Granulocyte-Colony Stimulating Factor (G-CSF) significantly improves survival and reduces infarct size.[1][2] While specific quantitative data from these initial studies are not publicly available, the consistent positive outcomes laid the groundwork for clinical trials. The therapeutic strategy involves G-CSF mobilizing endogenous stem cells and Dutogliptin preventing the degradation of Stromal cell-Derived Factor-1 alpha (SDF-1α), a key chemokine for stem cell homing to the injured myocardium.[3]

Clinical Evidence: The REC-DUT-002 Trial

The REC-DUT-002 trial, a phase 2, multicenter, double-blind, placebo-controlled study, evaluated the safety, tolerability, and efficacy of Dutogliptin in combination with Filgrastim (G-CSF) in patients with ST-elevation myocardial infarction (STEMI).[3][4]

Table 1: Key Quantitative Outcomes from the REC-DUT-002 Trial [3][4]

| Parameter | Dutogliptin + Filgrastim Group (Mean ± SD) | Placebo Group (Mean ± SD) | p-value |

| Change in LVEDV (mL) from Day 3 to Day 90 | +15.7 ± 28.1 | +13.7 ± 27.5 | Not Statistically Significant |

| Change in LVEF (%) from Day 3 to Day 90 | +5.9 ± 8.9 | +5.7 ± 7.8 | Not Statistically Significant |

| Change in FWHM LGE Mass (g) from Day 3 to Day 90 | -19.9 ± 16.9 | -12.7 ± 17.2 | 0.23 |

LVEDV: Left Ventricular End-Diastolic Volume; LVEF: Left Ventricular Ejection Fraction; FWHM LGE: Full-Width at Half-Maximum Late Gadolinium Enhancement.

Although the primary endpoints did not reach statistical significance, a trend towards a greater reduction in infarct size (FWHM LGE mass) was observed in the treatment group.[3][4] The trial was closed out early due to the SARS-CoV-2 pandemic, which may have impacted the statistical power.[3]

Experimental Protocol: REC-DUT-002 Trial

-

Study Design: Phase 2, multicenter, randomized, double-blind, placebo-controlled.[3]

-

Patient Population: 47 patients (56.1 ± 10.7 years, 29% female) with STEMI, reduced left ventricular ejection fraction (LVEF ≤ 45%), who had undergone successful revascularization following primary percutaneous coronary intervention (PCI).[3][4]

-

Treatment Regimen:

-

Primary Outcome Measures: Safety and tolerability of the combination therapy.[3]

-

Secondary Efficacy Measures: Changes in cardiac magnetic resonance imaging (cMRI)-derived functional and structural parameters from baseline (within 72 hours post-PCI) to 90 days.[3]

Signaling Pathway: The SDF-1α/CXCR4 Axis

Dutogliptin's cardioprotective effects are primarily mediated through the potentiation of the SDF-1α/CXCR4 signaling axis.

Neuroprotective Potential of Dutogliptin

While direct evidence for Dutogliptin's neuroprotective effects is limited, the broader class of DPP-4 inhibitors has shown promise in preclinical models of neurological disorders. The proposed mechanisms are both GLP-1 dependent and independent.

Preclinical Insights from DPP-4 Inhibitors

Studies on other DPP-4 inhibitors, such as sitagliptin and linagliptin, have demonstrated neuroprotective effects in animal models of stroke and neurodegenerative diseases. These effects are attributed to the reduction of neuroinflammation, oxidative stress, and apoptosis. Some studies suggest that these neuroprotective actions may be independent of the GLP-1 receptor, pointing towards alternative pathways.

Potential Mechanisms of Neuroprotection

The neuroprotective effects of DPP-4 inhibitors are thought to involve multiple pathways, including the modulation of inflammatory responses in the brain and the enhancement of neuronal survival signals.

Further research is warranted to specifically investigate the neuroprotective capabilities of Dutogliptin and elucidate its precise mechanisms of action in the central nervous system.

Anti-Inflammatory Properties

The anti-inflammatory effects of DPP-4 inhibitors are a key aspect of their therapeutic potential beyond diabetes. Chronic low-grade inflammation is a common feature of many cardiovascular and neurological diseases.

Modulation of Macrophage Polarization

Preclinical studies have shown that some DPP-4 inhibitors can modulate macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This shift can contribute to the resolution of inflammation and tissue repair. While specific studies on Dutogliptin's effect on macrophage polarization are not yet available, it is a promising area for future investigation.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential beyond its established role in diabetes management. The strongest evidence currently supports its use in cardioprotection, particularly in synergy with G-CSF to enhance cardiac repair post-myocardial infarction. While the REC-DUT-002 trial did not meet its primary efficacy endpoints with statistical significance, the observed trends are encouraging and warrant further investigation in larger, adequately powered clinical trials.

The potential neuroprotective and anti-inflammatory effects of Dutogliptin, largely inferred from the broader class of DPP-4 inhibitors, represent exciting avenues for future research. Key areas for further investigation include:

-

Dedicated preclinical studies to quantify the neuroprotective and anti-inflammatory effects of Dutogliptin and to elucidate the specific signaling pathways involved.

-

Investigation into the GLP-1 independent mechanisms of Dutogliptin's action in various tissues.

-

Larger, well-powered clinical trials to definitively assess the efficacy of Dutogliptin in improving outcomes after myocardial infarction.

References

- 1. Stromal Cell–Derived Factor-1α Confers Protection Against Myocardial Ischemia/Reperfusion Injury: Role of the Cardiac Stromal Cell–Derived Factor-1α–CXCR4 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SDF-1/CXCR4 mediates acute protection of cardiac function through myocardial STAT3 signaling following global ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dutogliptin in Combination with Filgrastim in Early Recovery Post-Myocardial Infarction—The REC-DUT-002 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dutogliptin in Combination with Filgrastim in Early Recovery Post-Myocardial Infarction-The REC-DUT-002 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dutogliptin Tartrate in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Dutogliptin Tartrate in rodent models, based on available preclinical and clinical data. The following protocols are intended to serve as a guide for researchers designing studies to investigate the effects of this compound in models of myocardial infarction and diabetes.

Compound Information

-

Compound: this compound

-

Mechanism of Action: A selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4).[1][2] By inhibiting DPP-4, Dutogliptin prevents the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and stromal cell-derived factor-1 alpha (SDF-1α).[1][3] This leads to enhanced glucose-dependent insulin secretion and plays a role in stem cell mobilization and homing, particularly in the context of cardiac repair.[1][3][4]

-

Formulation: The parenteral formulation, referred to as PHX1149T, is a tartrate salt of Dutogliptin.[5]

-

Vehicle: For parenteral administration (subcutaneous or intravenous), this compound can be dissolved in sterile water for injection.[5]

Dosage and Administration Summary

The following tables summarize key dosage and pharmacokinetic parameters for this compound. It is important to note that detailed rodent-specific therapeutic dosage and pharmacokinetic data are not extensively published. The information provided is a combination of rodent safety data and extrapolated human clinical trial data.

Table 1: Dosage Information for this compound

| Species | Route of Administration | Dosage Range/Level | Study Context | Reference |

| Rat | Not Specified | 30 mg/kg (NOAEL) | 28-day toxicity study | [5] |

| Human | Subcutaneous | 30 - 120 mg (single dose) | Phase 1 Clinical Trial | [5] |

| Human | Intravenous | 30 mg (single dose) | Phase 1 Clinical Trial | [5] |

| Human | Subcutaneous | 60 mg (twice daily) | Phase 2 Clinical Trial (Myocardial Infarction) | [1] |

| Human | Oral | 200 - 400 mg (once daily) | Clinical Trial (Type 2 Diabetes) | [6] |

Table 2: Pharmacokinetic Parameters of Dutogliptin

| Species | Parameter | Value | Route of Administration | Reference |

| Human | Bioavailability | ~100% | Subcutaneous | [5][7] |

| Human | Terminal Elimination Half-life | ~12.2 hours | Not Specified | [8] |

| Rat, Dog | Plasma Half-life (for a similar DPP-4 inhibitor, Sitagliptin) | 2 - 5 hours | Not Specified | [9] |

Signaling Pathway

Dutogliptin's therapeutic potential, particularly in cardiovascular applications, is linked to the SDF-1α/CXCR4 axis.

Figure 1. this compound signaling pathway in cardiac repair.

Experimental Protocols

Myocardial Infarction Model in Mice (Based on Referenced Preclinical Studies)

This protocol is a representative workflow for inducing myocardial infarction (MI) in mice and initiating treatment with this compound, often in combination with Granulocyte-Colony Stimulating Factor (G-CSF) to maximize stem cell mobilization.[1][3][4]

Figure 2. Experimental workflow for Dutogliptin treatment in a mouse MI model.

Materials:

-

This compound

-